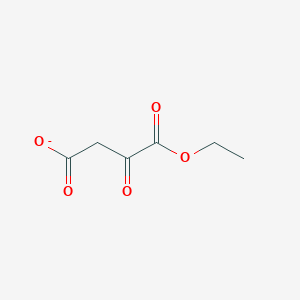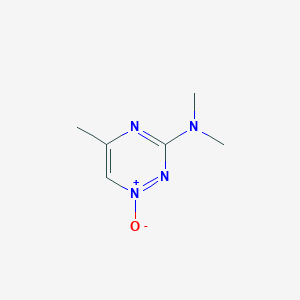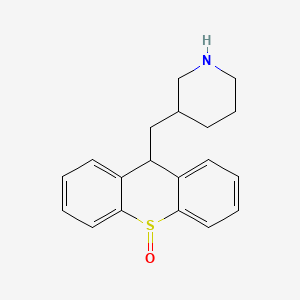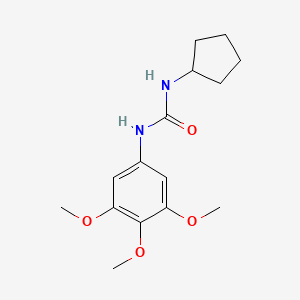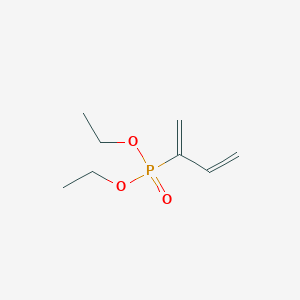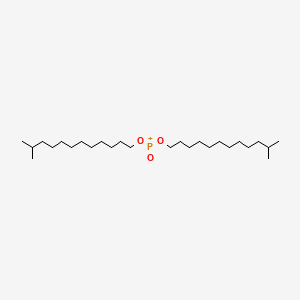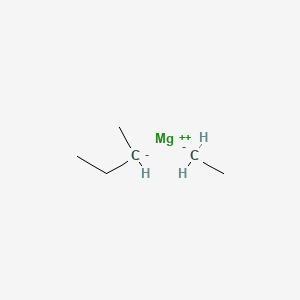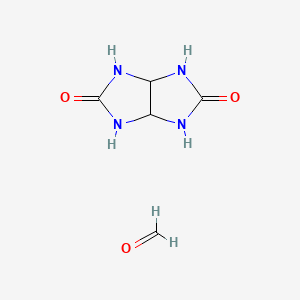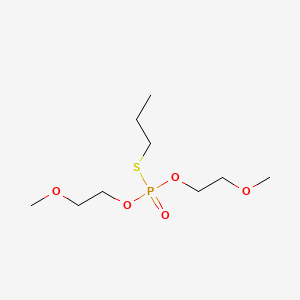
Phosphorothioic acid, O,O-bis(2-methoxyethyl) S-propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, O,O-bis(2-methoxyethyl) S-propyl ester is an organophosphate compound. It is known for its applications in various fields, including agriculture and chemical research. This compound is characterized by its unique structure, which includes a phosphorothioate group bonded to methoxyethyl and propyl ester groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-bis(2-methoxyethyl) S-propyl ester typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium propanethiolate, followed by treatment with 2-methoxyethanol. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorothioic acid, O,O-bis(2-methoxyethyl) S-propyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phosphorothioate group to a phosphate group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of ester derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphorothioic acid, O,O-bis(2-methoxyethyl) S-propyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pesticides and other agricultural chemicals.
Wirkmechanismus
The mechanism of action of Phosphorothioic acid, O,O-bis(2-methoxyethyl) S-propyl ester involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to its use as an insecticide. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the breakdown of acetylcholine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester
- Profenofos (Phosphorothioic acid, O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl ester)
- Phosphorothioic acid, O,O-bis(2-methoxyethyl) S-ethyl ester
Uniqueness
Phosphorothioic acid, O,O-bis(2-methoxyethyl) S-propyl ester is unique due to its specific ester groups and the presence of a propyl group, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different levels of enzyme inhibition and varying degrees of effectiveness as an insecticide.
Eigenschaften
CAS-Nummer |
72197-81-0 |
|---|---|
Molekularformel |
C9H21O5PS |
Molekulargewicht |
272.30 g/mol |
IUPAC-Name |
1-[bis(2-methoxyethoxy)phosphorylsulfanyl]propane |
InChI |
InChI=1S/C9H21O5PS/c1-4-9-16-15(10,13-7-5-11-2)14-8-6-12-3/h4-9H2,1-3H3 |
InChI-Schlüssel |
PLKIUAKTFCEHKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSP(=O)(OCCOC)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


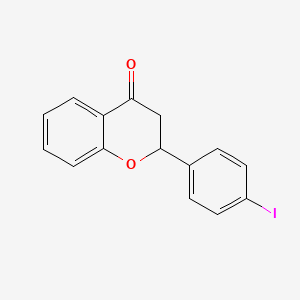

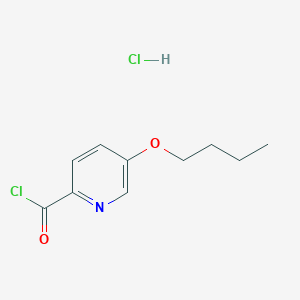
![(E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine](/img/structure/B14462552.png)
![3-[7,12,17-Tris(2-carboxyethyl)-13,18-bis(carboxymethyl)-3,8-dimethyl-23,24-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14462558.png)
![3-Methyl-4-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14462562.png)
